2-Methylnonadecane

Vue d'ensemble

Description

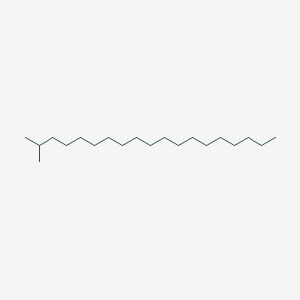

2-Methylnonadecane is an organic compound with the molecular formula C20H42. It is a branched alkane, specifically a methyl-substituted nonadecane. This compound is part of the larger family of hydrocarbons, which are primarily composed of carbon and hydrogen atoms. This compound is known for its presence in various natural sources and its applications in different scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnonadecane can be achieved through several methods. One common approach involves the alkylation of nonadecane with a methylating agent under controlled conditions. This process typically requires a catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the proper substitution of the methyl group at the desired position on the nonadecane molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process begins with the extraction of nonadecane from crude oil, followed by its purification. The purified nonadecane is then subjected to a methylation reaction using a suitable methylating agent. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylnonadecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions involving this compound typically require hydrogen gas and a metal catalyst, such as palladium or platinum, to produce the corresponding alkanes.

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structural Characteristics

2-Methylnonadecane is characterized by its hydrophobic nature, making it suitable for various applications, particularly in organic chemistry and materials science. Its structure consists of a linear chain with a methyl group at the second position, influencing its physical properties such as boiling point and solubility.

2.1. Lubricants and Functional Fluids

This compound is utilized in the formulation of lubricants due to its excellent viscosity characteristics. It serves as a base oil in high-performance lubricants, providing effective lubrication under extreme conditions. Its thermal stability and low volatility make it ideal for applications requiring long-lasting performance .

2.2. Coatings and Sealants

The compound is also used in coatings and sealants, where it enhances water resistance and durability. Its hydrophobic properties contribute to the longevity of protective coatings applied to various surfaces, including metals and plastics .

2.3. Cleaning Agents

In cleaning products, this compound acts as a surfactant, helping to emulsify oils and greases. Its effectiveness in breaking down tough stains makes it valuable in both household and industrial cleaning formulations .

3.1. Biofuel Production

Recent studies have explored the potential of this compound in biofuel production. Microbial processes involving Bacillus species have demonstrated the ability to convert organic waste into alkanes, including this compound, presenting a sustainable alternative to fossil fuels . This application not only offers a renewable energy source but also contributes to waste management.

4.1. Analytical Chemistry

In analytical chemistry, this compound is frequently used as a reference compound in gas chromatography-mass spectrometry (GC-MS) studies. Its well-defined mass spectrum allows for accurate identification and quantification of similar compounds in complex mixtures .

4.2. Environmental Monitoring

The compound has been identified as a marker for particulate pollution in urban environments, aiding researchers in understanding atmospheric conditions and pollution sources . Its presence in air samples can indicate anthropogenic activities, making it useful for environmental monitoring.

Case Studies

Mécanisme D'action

The mechanism of action of 2-Methylnonadecane varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, triggering a cascade of biochemical events. For example, as a pheromone, it can bind to olfactory receptors in insects, leading to behavioral changes. In industrial applications, its hydrophobic nature and chemical stability make it an effective component in formulations .

Comparaison Avec Des Composés Similaires

- Nonadecane

- 2-Methylheptadecane

- 2-Methyloctadecane

Comparison: 2-Methylnonadecane is unique due to its specific methyl substitution, which can influence its physical and chemical properties. Compared to nonadecane, the presence of the methyl group can alter its boiling point, melting point, and reactivity. When compared to other methyl-substituted alkanes, such as 2-Methylheptadecane and 2-Methyloctadecane, this compound has a longer carbon chain, which can affect its solubility and interaction with other molecules .

Activité Biologique

2-Methylnonadecane is a long-chain alkane that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the current understanding of the biological activity of this compound, including its sources, mechanisms of action, and relevant case studies.

This compound (C20H42) is a branched-chain alkane commonly found in various natural sources, particularly in certain species of bacteria and plants. It has been identified as a volatile organic compound produced by Streptomyces spp. , which are known for their role in soil ecology and their ability to produce bioactive compounds. The compound is also found in the particulate matter associated with urban pollution, indicating its presence in environmental contexts .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been shown to inhibit the growth of several phytopathogenic fungi. This activity suggests potential applications in agricultural settings, where it may serve as a natural fungicide.

Case Study: Streptomyces spp.

A study involving Streptomyces strain H3-2 highlighted the production of this compound as part of a broader array of volatile compounds aimed at controlling Fusarium wilt in banana plants. The findings demonstrated that this compound contributes to the suppression of fungal pathogens, thereby promoting plant health .

Cytotoxicity and Anticancer Potential

While the primary focus has been on its antimicrobial properties, there is emerging evidence regarding the cytotoxic effects of this compound on cancer cell lines. A study assessing various extracts revealed that certain alkanes, including this compound, exhibited cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer) cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve disruption of cellular membranes or interference with metabolic pathways in microbial cells. Its hydrophobic nature allows it to integrate into lipid membranes, potentially leading to increased permeability and cell lysis in susceptible organisms .

Propriétés

IUPAC Name |

2-methylnonadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)3/h20H,4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDMQGKBNGPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010027 | |

| Record name | 2-Methylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-86-7, 52845-07-5 | |

| Record name | 2-Methylnonadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052845075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOEICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR294KAG3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.